



Application of Isomaltulose Hydrate in Amorphous Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isomaltulose hydrate	
Cat. No.:	B15573869	Get Quote

Application Note AP-IDD-001

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Introduction

A significant challenge in modern pharmaceutical development is the poor aqueous solubility of many new chemical entities, which often leads to low bioavailability.[1] Amorphous solid dispersions (ASDs) are a well-established strategy to enhance the solubility and dissolution rate of such compounds.[2][3][4] In an ASD, the drug is dispersed in an amorphous state within a carrier matrix, typically a polymer.[5] The higher free energy of the amorphous form compared to the crystalline state results in increased apparent solubility and dissolution velocity.[2][6] The success of an ASD formulation relies heavily on the choice of carrier, which must be capable of stabilizing the amorphous drug against recrystallization during storage and in the gastrointestinal tract.[4][5]

Isomaltulose hydrate, a disaccharide and a structural isomer of sucrose, presents several properties that make it a promising carrier for ASDs.[7] It is a non-hygroscopic, crystalline sugar with good flowability, which are advantageous characteristics for pharmaceutical processing.[8] Furthermore, its "tooth-friendly" nature and slow digestion profile offer additional benefits.[8] This application note details the use of **Isomaltulose hydrate** as a carrier for preparing amorphous solid dispersions of a model poorly soluble drug, Itraconazole, using spray drying and hot-melt extrusion techniques.



Materials and Methods

Materials:

- Model Drug: Itraconazole (BCS Class II)
- Carrier: **Isomaltulose Hydrate** (food grade)
- Solvents: Dichloromethane, Methanol (analytical grade)
- Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)

Equipment:

- · Laboratory-scale spray dryer
- · Laboratory-scale hot-melt extruder
- Differential Scanning Calorimeter (DSC)
- X-Ray Powder Diffractometer (XRPD)
- Fourier-Transform Infrared (FTIR) Spectrometer
- Scanning Electron Microscope (SEM)
- USP Dissolution Apparatus II (Paddle type)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Stability chambers

Experimental ProtocolsPreparation of Amorphous Solid Dispersions

1. Spray Drying:



A solution of Itraconazole and **Isomaltulose hydrate** is prepared in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The solution is then spray-dried using a laboratory-scale spray dryer. The process parameters should be optimized to ensure the formation of a stable amorphous solid dispersion.

Protocol:

- Dissolve Itraconazole and Isomaltulose hydrate in a 1:1 (v/v) mixture of dichloromethane and methanol to achieve a total solid concentration of 5% (w/v) with varying drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
- Set the spray dryer parameters:
 - Inlet temperature: 80-120°C
 - Outlet temperature: 50-70°C (Note: The glass transition temperature of Isomaltulose is approximately 62°C, so the outlet temperature should be carefully controlled to be below this to prevent stickiness and potential crystallization).[7]
 - Atomization pressure: 2-4 bar
 - Feed rate: 3-10 mL/min
- Collect the dried powder from the cyclone separator.
- Dry the collected powder under vacuum at 40°C for 24 hours to remove residual solvents.
- Store the final product in a desiccator over silica gel.

2. Hot-Melt Extrusion (HME):

A physical mixture of Itraconazole and **Isomaltulose hydrate** is processed through a hot-melt extruder. The high temperature and shear forces within the extruder facilitate the melting of the carrier and the dissolution of the drug, forming a solid solution upon cooling.

Protocol:



- Prepare physical mixtures of Itraconazole and **Isomaltulose hydrate** at different drug-to-carrier ratios (e.g., 1:3, 1:5, 1:9 w/w).
- Feed the physical mixture into a co-rotating twin-screw extruder.
- Set the extruder parameters:
 - Temperature profile: 130-160°C (Isomaltulose hydrate melts around 125-128°C).[9]
 - Screw speed: 50-150 RPM
 - Feed rate: 1-5 g/min
- The extrudate is cooled and solidified on a conveyor belt.
- Mill the extrudate to a fine powder and sieve to obtain a uniform particle size.
- Store the final product in a desiccator.

Characterization of Amorphous Solid Dispersions

1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) of the ASD and to confirm the absence of crystalline drug.

- Protocol:
 - Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it.
 - Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen purge.
 - A single Tg indicates a homogenous amorphous system.
- 2. X-Ray Powder Diffraction (XRPD):

XRPD is used to confirm the amorphous nature of the drug in the solid dispersion.

Protocol:



- Place the powder sample on a sample holder.
- Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second.
- The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to investigate potential molecular interactions between the drug and the carrier.

- · Protocol:
 - Prepare a KBr pellet of the sample or use an ATR-FTIR accessory.
 - Scan the sample over a wavenumber range of 4000 to 400 cm^{−1}.
 - Shifts in the characteristic peaks of the drug and carrier can indicate hydrogen bonding or other interactions.
- 4. Scanning Electron Microscopy (SEM):

SEM is used to observe the morphology of the prepared ASD particles.

- Protocol:
 - Mount the powder sample on a stub using double-sided carbon tape.
 - Sputter-coat the sample with gold to make it conductive.
 - Image the sample at various magnifications.

In Vitro Dissolution Studies

Dissolution studies are performed to evaluate the enhancement in the dissolution rate of the drug from the ASD compared to the pure crystalline drug.

Protocol:



- Use a USP Apparatus II (paddle method) with a paddle speed of 75 RPM.
- Use 900 mL of SGF (pH 1.2) for the first 2 hours, followed by a change to 900 mL of SIF (pH 6.8).
- Maintain the temperature at 37 ± 0.5 °C.
- Add a quantity of ASD or pure drug equivalent to 100 mg of Itraconazole to the dissolution medium.
- Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120, 180, 240 minutes) and replace with fresh medium.
- Filter the samples through a 0.45 μm syringe filter.
- Analyze the drug concentration in the samples using a validated HPLC method.

Stability Studies

Stability studies are conducted to assess the physical stability of the amorphous drug in the ASD under accelerated conditions, following ICH guidelines.[10][11]

- Protocol:
 - Store the ASD samples in sealed glass vials under accelerated stability conditions: 40°C / 75% RH.[10]
 - Withdraw samples at specified time points (e.g., 1, 3, and 6 months).
 - Analyze the samples for any signs of recrystallization using DSC and XRPD.
 - Perform dissolution testing on the aged samples to evaluate any changes in drug release.

Data Presentation

Table 1: Physicochemical Properties of Itraconazole and Isomaltulose Hydrate



Property	Itraconazole	Isomaltulose Hydrate
Molecular Weight	705.64 g/mol	360.31 g/mol
Melting Point	~166°C	~126°C
Aqueous Solubility	< 1 μg/mL	490 mg/mL at 20°C
BCS Class	II	-

Table 2: Formulation and Characterization of Itraconazole-Isomaltulose Hydrate ASDs

Formulation Code	Preparation Method	Drug:Carrie r Ratio (w/w)	Drug Loading (%)	Glass Transition (Tg) (°C)	Physical State (XRPD)
SD1	Spray Drying	1:3	25	72.5	Amorphous
SD2	Spray Drying	1:5	16.7	68.1	Amorphous
HME1	Hot-Melt Extrusion	1:5	16.7	69.3	Amorphous
HME2	Hot-Melt Extrusion	1:9	10	65.8	Amorphous

Table 3: Dissolution Profile of Itraconazole from ASDs in SIF (pH 6.8)

Time (min)	Crystalline Itraconazole (% Dissolved)	SD1 (% Dissolved)	HME1 (% Dissolved)
15	2.5	45.2	40.8
30	4.1	68.7	62.3
60	6.8	85.4	79.1
120	9.2	92.1	88.5

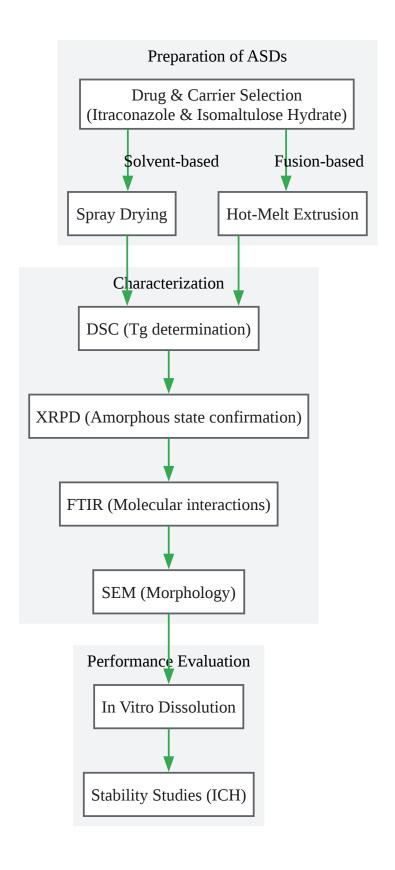


Table 4: Physical Stability of ASDs at 40°C / 75% RH

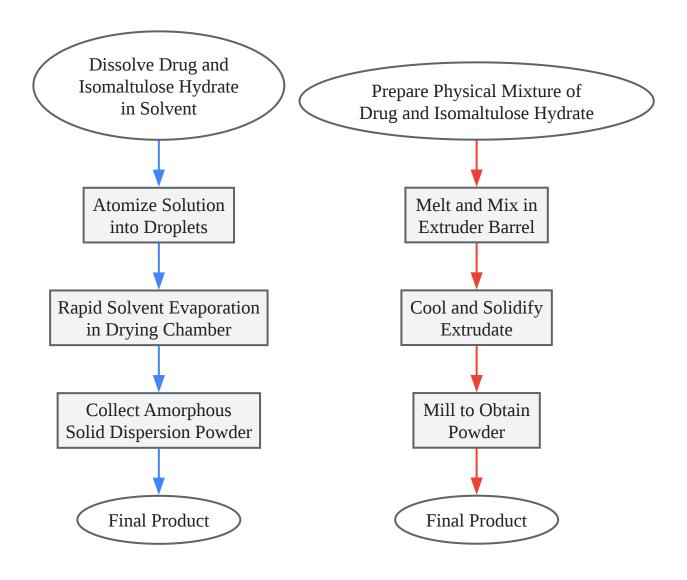
Formulation Code	Initial State	State after 3 Months	State after 6 Months
SD1	Amorphous	Amorphous	Amorphous
HME1	Amorphous	Amorphous	Amorphous

Visualizations









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- To cite this document: BenchChem. [Application of Isomaltulose Hydrate in Amorphous Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573869#application-of-isomaltulose-hydrate-in-amorphous-drug-delivery-systems]

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